molecular formula C21H25N3O3S B2606399 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide CAS No. 1252852-74-6

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-diethylacetamide

Cat. No. B2606399
CAS RN: 1252852-74-6
M. Wt: 399.51
InChI Key: CYLMENDPWHRBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with a molecular formula of C25H25N3O3S . It contains a total of 66 bonds, including 37 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 3 double bonds, and 17 aromatic bonds . The structure also includes 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, 1-aryldihydro-2,4 (1 H,3 H)pyrimidindiones and their 2-thioanalogues are prepared by condensation of N -aryl-β-alanines or their hydrochlorides with urea or potassium thiocyanate in acetic acid under reflux .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a thieno[3,2-d]pyrimidin-1-yl group attached to a 3,4-dimethylphenylmethyl group . The molecule also contains an acetamide group, which is a secondary amide .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

One area of research focuses on the synthesis of thieno[2,3-d]pyrimidines and related compounds, exploring their potential in creating new chemical entities. Thieno[2,3-d]pyrimidin-4-ones, for instance, have been synthesized through condensation reactions, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in chemical synthesis (Elmuradov, Bozorov, & Shakhidoyatov, 2011). These synthetic routes open avenues for developing new compounds with potential applications in medicinal chemistry and material science.

Radioligand Development for Imaging

The compound's structural features are similar to those used in the development of selective radioligands for imaging. For example, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidine have been reported as selective ligands for imaging translocator proteins with positron emission tomography (PET), showcasing the potential of such compounds in biomedical imaging (Dollé et al., 2008). These findings highlight the relevance of thieno[3,2-d]pyrimidin-1-yl derivatives in developing diagnostic tools for neurological and other diseases.

Antimicrobial and Antiproliferative Properties

Research into related compounds reveals potential antimicrobial and antiproliferative activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have demonstrated significant anti-inflammatory, analgesic, and antimicrobial properties, suggesting the therapeutic potential of similar structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, underscoring the importance of this scaffold in drug discovery (Atapour-Mashhad et al., 2017).

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N3O3S/c1-5-22(6-2)18(25)13-23-17-9-10-28-19(17)20(26)24(21(23)27)12-16-8-7-14(3)15(4)11-16/h7-11,19H,5-6,12-13H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUNUXBHPSEHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)CC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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